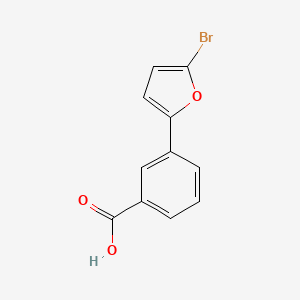

3-(5-Bromo-2-furyl)benzoic acid

Beschreibung

Contextual Significance of Furyl and Benzoic Acid Scaffolds in Advanced Chemical Design

The furan (B31954) ring system, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry and materials science. utripoli.edu.lyresearchgate.net Its electron-rich nature allows it to participate in various electronic interactions with biological targets such as enzymes and receptors. ijabbr.com The aromaticity of the furan ring contributes to the stability of molecules containing it, potentially enhancing their metabolic stability and bioavailability. ijabbr.com Furan derivatives have been extensively studied and are found in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lyutripoli.edu.lyijabbr.com The versatility of the furan nucleus allows for a wide range of chemical modifications, making it a cornerstone in the development of new therapeutic agents. utripoli.edu.lyresearchgate.net

Similarly, the benzoic acid scaffold is a fundamental building block in organic and medicinal chemistry. acs.orgnih.govpreprints.org The carboxylic acid group is a key functional handle that can readily undergo a variety of chemical transformations, most notably the formation of amides and esters. This reactivity is crucial for linking molecular fragments and for interacting with biological targets. Benzoic acid derivatives are integral components of numerous drugs, including local anesthetics and anticancer agents. preprints.orgslideshare.net The benzene (B151609) ring of the benzoic acid moiety also allows for further functionalization, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity. acs.orgnih.gov

Rationale for Investigating 3-(5-Bromo-2-furyl)benzoic acid: A Strategic Building Block

The strategic value of this compound lies in its bifunctional nature, which combines the reactivity of both an aryl bromide and a carboxylic acid within a single, well-defined structure. nih.govnih.gov This dual functionality allows for sequential and orthogonal chemical modifications, making it a powerful tool for constructing complex molecular architectures.

The bromine atom on the furan ring serves as a versatile handle for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental transformations in modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a diverse array of substituents at the 5-position of the furan ring, providing a straightforward route to a library of analogues.

Simultaneously, the carboxylic acid group on the benzoic acid ring provides a reactive site for another set of crucial chemical transformations. It can be readily converted into amides, esters, or other acid derivatives, allowing for the connection of this building block to other molecular fragments. This orthogonality in reactivity—the ability to selectively react one functional group in the presence of the other—is a key advantage in multistep syntheses, streamlining the construction of complex target molecules. acs.org

The specific substitution pattern of this compound, with the two reactive groups situated on different aromatic rings connected by a carbon-carbon bond, provides a rigid and defined spatial arrangement. This can be particularly advantageous in drug design, where the precise orientation of different parts of a molecule is often critical for its interaction with a biological target.

In essence, this compound is not merely a combination of two useful scaffolds; it is a strategically designed building block that offers synthetic chemists a powerful and efficient tool for the exploration of new chemical space and the development of novel, functional molecules.

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(5-bromofuran-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c12-10-5-4-9(15-10)7-2-1-3-8(6-7)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGZJALMSBKBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advances in the Synthesis of 3 5 Bromo 2 Furyl Benzoic Acid

Comprehensive Retrosynthetic Analysis and Strategic Disconnections for 3-(5-Bromo-2-furyl)benzoic acid

A retrosynthetic analysis of this compound reveals that the most logical disconnection is the carbon-carbon bond between the furan (B31954) and the benzene (B151609) rings. This bond is a prime candidate for formation via transition metal-catalyzed cross-coupling reactions, which are well-established methods for constructing biaryl linkages. numberanalytics.comchemrevlett.com This disconnection strategy leads to two key synthons: a 5-bromo-2-furyl component and a 3-carboxyphenyl component.

These synthons can be represented by various functionalized precursors suitable for cross-coupling. For instance, in the context of a Suzuki-Miyaura coupling, one precursor would be a boronic acid or ester derivative, while the other would be a halide or triflate. wikipedia.orglibretexts.org A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C-C bond): The primary disconnection between the furan and benzene rings suggests a cross-coupling reaction. This leads to precursors such as 5-bromo-2-furylboronic acid and a 3-halobenzoic acid derivative (e.g., methyl 3-bromobenzoate). The use of an esterified benzoic acid is often preferred to avoid potential interference of the acidic proton with the organometallic reagents used in the coupling step. The carboxylic acid can then be revealed in a final hydrolysis step.

This retrosynthetic approach forms the basis for a convergent synthesis, where the two key fragments are prepared separately and then combined in a late-stage coupling reaction.

Precursor Synthesis and Functional Group Interconversions Leading to this compound

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors.

Synthesis of the Furan Precursor:

A suitable furan precursor for a Suzuki-Miyaura coupling is 5-bromo-2-furylboronic acid. The synthesis of this precursor can be envisioned starting from 2-bromofuran (B1272941). A straightforward and scalable method for preparing 2-bromofuran involves the bromination of furan with N-bromosuccinimide (NBS) in dimethylformamide (DMF). sci-hub.se Subsequently, the 2-bromofuran can be converted to the corresponding boronic acid. This is typically achieved through metal-halogen exchange with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching the resulting lithiated species with a trialkyl borate, such as trimethyl borate. Acidic workup then yields the desired 5-bromo-2-furylboronic acid. google.com

Synthesis of the Benzoic Acid Precursor:

The required benzoic acid fragment is methyl 3-bromobenzoate. This can be readily prepared from 3-bromobenzoic acid via Fischer esterification. The reaction involves refluxing 3-bromobenzoic acid in methanol (B129727) with a catalytic amount of a strong acid, such as concentrated sulfuric acid. chemicalbook.com This provides the methyl ester in high yield. chemicalbook.com Methyl 3-bromobenzoate is a versatile reagent used in various organic syntheses, including as a precursor for more complex molecules. chemicalbook.comguidechem.com

Transition Metal-Catalyzed Coupling Strategies for the Formation of the this compound Scaffold

The formation of the aryl-furan bond is the cornerstone of the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most effective methods for achieving this transformation.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. chemrevlett.comnih.gov The Suzuki-Miyaura and Stille couplings are particularly relevant for the synthesis of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., 5-bromo-2-furylboronic acid) with an organohalide (e.g., methyl 3-bromobenzoate) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. youtube.comyoutube.com A typical catalytic system consists of a palladium(0) source, such as Pd(PPh3)4 or one generated in situ from a Pd(II) precursor like Pd(OAc)2, a phosphine (B1218219) ligand, and an aqueous base like sodium or potassium carbonate. youtube.comacs.org The use of aqueous solvent systems can be beneficial, especially for heterocyclic substrates. acs.org

Stille Coupling: The Stille reaction provides an alternative approach, coupling an organotin reagent with an organohalide. wikipedia.orgorganic-chemistry.org In this case, one could couple a 5-bromo-2-(trialkylstannyl)furan with methyl 3-bromobenzoate. While the Stille reaction is robust and often reliable for challenging couplings, the high toxicity of organotin compounds is a significant drawback. organic-chemistry.orgharvard.edu Catalyst systems for Stille couplings often employ palladium complexes with phosphine ligands. nih.gov

While palladium catalysis is the dominant strategy, other methods can be considered for the formation of the aryl-furan linkage.

Photochemical Synthesis: Irradiation of bromofurans in an aromatic solvent can lead to the formation of aryl-furan derivatives. psu.edursc.org For example, a 3-bromofuran (B129083) derivative can undergo photochemical substitution with benzene to form a 3-phenylfuran. psu.edu This method could potentially be adapted for the synthesis of the target molecule, although control of regioselectivity and functional group compatibility might be challenging.

Copper-Catalyzed Coupling: Copper-based catalysts have also been employed for the cross-coupling of heterocycles. For instance, copper(II)-catalyzed aerobic oxidative coupling of furans with indoles has been reported. rsc.org While not a direct analogy, it highlights the potential of copper catalysis in forming bonds between electron-rich heterocycles and other aromatic systems.

Optimization of Reaction Parameters and Process Efficiency for the Synthesis of this compound

The efficiency of the key cross-coupling step is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the product. For a Suzuki-Miyaura coupling, several factors are typically varied, as illustrated in the hypothetical optimization table below.

Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling for the Synthesis of Methyl 3-(5-Bromo-2-furyl)benzoate

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh3)4 (5) | - | K2CO3 | Toluene/H2O | 90 | 65 |

| 2 | Pd(OAc)2 (2) | PPh3 (4) | K2CO3 | Toluene/H2O | 90 | 72 |

| 3 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 90 | 85 |

| 4 | Pd2(dba)3 (1) | XPhos (2) | Cs2CO3 | Dioxane/H2O | 100 | 92 |

| 5 | Pd(OAc)2 (2) | XPhos (4) | K3PO4 | n-Butanol/H2O | 100 | 88 |

This table is for illustrative purposes and represents a typical optimization workflow.

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. beilstein-journals.org Modern bulky and electron-rich phosphine ligands, such as SPhos and XPhos, often lead to higher catalytic activity and improved yields, especially for challenging substrates. nih.govbeilstein-journals.org The base plays a crucial role in the transmetalation step, and the solvent system influences the solubility of the reagents and the stability of the catalytic species. acs.orgbeilstein-journals.org

Exploration of Convergent and Divergent Synthetic Pathways to this compound

Divergent Synthesis: A divergent approach would be beneficial for creating a library of analogues for structure-activity relationship (SAR) studies. In this case, a common intermediate could be synthesized and then elaborated into a variety of final products. For example, 5-bromo-2-furylboronic acid could be coupled with a range of substituted 3-bromobenzoates to generate a series of analogues with different substituents on the benzene ring. Alternatively, a central furan scaffold could be functionalized in various ways to produce a diverse set of compounds. rsc.orgacs.org

Intrinsic Chemical Reactivity and Transformation Chemistry of 3 5 Bromo 2 Furyl Benzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Furan (B31954) Moiety of 3-(5-Bromo-2-furyl)benzoic acid

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. Furan is known to undergo electrophilic aromatic substitution much more readily than benzene (B151609). rsc.orgpearson.com The preferred sites for electrophilic attack on an unsubstituted furan ring are the C2 and C5 positions, as the cationic intermediate (the sigma complex or arenium ion) is better stabilized by resonance compared to attack at the C3 or C4 positions. organic-chemistry.orgresearchgate.net

In the case of this compound, the furan ring is substituted at the 2-position with a 3-carboxyphenyl group and at the 5-position with a bromine atom. The 3-carboxyphenyl group is electron-withdrawing, which tends to deactivate the furan ring towards electrophilic substitution. Conversely, the bromine atom is also an electron-withdrawing group via induction but can donate electron density through resonance. However, in electrophilic aromatic halogenation, halogens are generally deactivating. wikipedia.orglibretexts.org

Given that both the C2 and C5 positions are occupied, any further electrophilic substitution on the furan ring would have to occur at the less reactive C3 or C4 positions. The combined deactivating effect of the existing substituents makes such reactions challenging and likely to require harsh conditions. If a reaction were to occur, the position of substitution would be influenced by the directing effects of both the 3-carboxyphenyl and bromo groups.

Nucleophilic aromatic substitution on the furan ring is generally not a favored process due to the ring's inherent electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. While the 3-carboxyphenyl group is electron-withdrawing, it is unlikely to be sufficient to facilitate nucleophilic substitution on the furan ring under standard conditions.

Functional Group Transformations Involving the Benzoic Acid Carboxyl Moiety of this compound

The carboxylic acid group of the benzoic acid moiety is a versatile functional handle that can undergo a variety of transformations.

The carboxylic acid group of this compound can be readily converted into a range of derivatives, such as esters and amides. These transformations are fundamental in organic synthesis for modifying the properties of the molecule or for creating precursors for further reactions.

Esterification: The formation of esters from carboxylic acids is a common and well-established reaction. For this compound, esterification can be achieved under acidic conditions with an alcohol (Fischer esterification) or by using various coupling agents.

| Reaction | Reagents and Conditions | Product | Notes |

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Methyl or Ethyl 3-(5-Bromo-2-furyl)benzoate | This is an equilibrium-driven reaction. |

| Alkylation of Carboxylate | This compound, Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I) | Methyl 3-(5-Bromo-2-furyl)benzoate | A common method for ester synthesis. |

| Carbodiimide Coupling | Alcohol, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine) | Corresponding Ester | Proceeds under mild conditions. |

Amidation: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with an amine, often facilitated by a coupling agent to activate the carboxyl group.

| Reaction | Reagents and Conditions | Product | Notes |

| Acyl Chloride Formation followed by Amination | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | N-Alkyl-3-(5-Bromo-2-furyl)benzamide | A two-step, high-yielding process. |

| Peptide Coupling | Amine, Coupling agent (e.g., HATU, HOBt, EDC) | Corresponding Amide | Widely used for forming amide bonds under mild conditions. researchgate.net |

The carboxylic acid and the furan ring can both be subject to reduction and oxidation reactions.

Reductions: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent.

| Transformation | Reagents and Conditions | Product | Notes |

| Reduction to Alcohol | 1. LiAlH₄, THF 2. H₃O⁺ workup | (3-(5-Bromo-2-furyl)phenyl)methanol | LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids. idc-online.comchemguide.co.ukkhanacademy.orglibretexts.org NaBH₄ is generally not strong enough for this transformation. libretexts.org |

| Reduction with Borane | 1. BH₃·THF 2. H₃O⁺ workup | (3-(5-Bromo-2-furyl)phenyl)methanol | Borane is another effective reagent for the reduction of carboxylic acids. researchgate.net |

Oxidations: The furan ring is susceptible to oxidation, which can lead to ring-opening or other transformations. The specific outcome depends on the oxidant used. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the furan ring. psu.edusci-hub.se Milder oxidizing agents or photochemical oxidation with singlet oxygen can lead to the formation of endoperoxides, which can rearrange to other heterocyclic systems. ysu.am The benzoic acid moiety is generally stable to oxidation under these conditions. Enzyme-catalyzed oxidation has also been explored for the conversion of furan derivatives to dicarboxylic acids. wikipedia.orgnih.gov

Decarboxylation: The removal of the carboxyl group from the benzoic acid ring is a challenging transformation that often requires harsh conditions or the presence of activating groups. libretexts.org For unactivated benzoic acids, decarboxylation rates are generally low. libretexts.org However, recent advances in photoredox catalysis have enabled decarboxylative functionalization under milder conditions. nsf.gov

Reactivity of the Bromo-Substituent in this compound in Cross-Coupling and Nucleophilic Displacement Reactions

The bromine atom on the furan ring is a key functional group that allows for the construction of more complex molecules through carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new bonds to the furan ring.

Suzuki-Miyaura Coupling: This reaction couples the 5-bromo-2-furyl moiety with a boronic acid or ester in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. google.comuwindsor.ca This is a widely used method for the synthesis of biaryl and heteroaryl-aryl compounds.

Sonogashira Coupling: This reaction involves the coupling of the 5-bromo-2-furyl group with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynylated furan. organic-chemistry.orgresearchgate.netsioc-journal.cnwikipedia.orglibretexts.org

Heck Coupling: The Heck reaction allows for the vinylation of the furan ring by reacting this compound with an alkene in the presence of a palladium catalyst and a base. khanacademy.orgchemicalbook.comnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the 5-bromo-2-furyl group with an amine, using a palladium catalyst and a suitable ligand. libretexts.orgwikipedia.orgnumberanalytics.comorganic-chemistry.orgresearchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₂CO₃) | 5-Aryl/Vinyl-2-furyl derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-Alkynyl-2-furyl derivative |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 5-Vinyl-2-furyl derivative |

| Buchwald-Hartwig | Amine (R-NH₂) | Pd₂(dba)₃, Ligand (e.g., BINAP, Xantphos), Base | 5-Amino-2-furyl derivative |

Nucleophilic Displacement Reactions: Direct nucleophilic displacement of the bromine atom is generally difficult on an aromatic ring. However, the reactivity can be enhanced in some heteroaromatic systems. The possibility of a nucleophilic aromatic substitution (SNAr) mechanism might exist under specific conditions, potentially involving strong nucleophiles and elevated temperatures.

Cycloaddition and Pericyclic Reactions Involving the Furan Ring System of this compound

The furan ring, with its conjugated diene system, can participate in cycloaddition reactions, most notably the Diels-Alder reaction. youtube.comquora.comacs.org In these reactions, the furan acts as the diene and reacts with a dienophile (an alkene or alkyne) to form a bicyclic adduct.

The reactivity of furan in Diels-Alder reactions is influenced by its aromatic character, which makes it less reactive than non-aromatic dienes. quora.comrsc.org The reaction is often reversible, and the stereochemical outcome (endo vs. exo) can be dependent on the reaction conditions.

For this compound, the furan ring is substituted with two electron-withdrawing groups (a bromo group and a 3-carboxyphenyl group). Electron-withdrawing groups on the diene generally decrease the rate of a normal-electron-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor. rsc.org Therefore, this compound would be expected to be a relatively unreactive diene in such reactions.

However, in an inverse-electron-demand Diels-Alder reaction, where the diene is electron-poor and the dienophile is electron-rich, the presence of these electron-withdrawing groups could enhance reactivity. Intramolecular Diels-Alder reactions, where the dienophile is tethered to the furan ring, can also be facilitated, sometimes with the aid of a Lewis acid catalyst. rsc.orgyoutube.com

Directed Functionalization of the Benzoic Acid Aromatic Ring of this compound

Further functionalization of the benzoic acid ring can be achieved through electrophilic aromatic substitution or directed ortho-metalation.

Electrophilic Aromatic Substitution: The benzoic acid ring has two substituents: the carboxylic acid group and the 3-(5-bromo-2-furyl) group.

The carboxylic acid group is a deactivating, meta-directing group. It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to itself (C5).

The 3-(5-bromo-2-furyl) group is also generally considered to be electron-withdrawing and would also be deactivating. Its directing effect would be towards the ortho and para positions relative to its point of attachment (C2, C4, and C6).

The combined effect of these two groups would lead to a highly deactivated benzoic acid ring. Any electrophilic substitution would likely occur at the C5 position, which is meta to the strongly directing carboxyl group and para to the 3-(5-bromo-2-furyl) group. However, achieving such a reaction would likely require forcing conditions.

Directed ortho-Metalation (DoM): The carboxylic acid group is a known directed metalation group (DMG). organic-chemistry.orgrsc.orgorganic-chemistry.orgwikipedia.org In the presence of a strong base, such as an organolithium reagent, the carboxylic acid can be deprotonated to form a carboxylate, which then directs the metalation (lithiation) to the ortho position.

For this compound, there are two ortho positions to the carboxyl group: C2 and C4.

The C2 position is sterically hindered by the adjacent 3-(5-bromo-2-furyl) group.

The C4 position is less sterically hindered.

Therefore, directed ortho-metalation would be expected to occur preferentially at the C4 position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a new substituent at the C4 position with high regioselectivity. This method provides a powerful strategy for the synthesis of contiguously substituted benzoic acid derivatives that would be difficult to access through classical electrophilic substitution reactions.

Rational Design and Synthesis of Novel Derivatives and Analogues of 3 5 Bromo 2 Furyl Benzoic Acid

Systematic Modification of the Carboxyl Group: Esters, Amides, and Acid Chlorides of 3-(5-Bromo-2-furyl)benzoic acid

The carboxylic acid functional group is a primary site for derivatization, allowing for the synthesis of esters, amides, and acid chlorides, each with distinct chemical properties and potential applications.

Esters of this compound can be synthesized through various established methods, including Fischer esterification with alcohols under acidic catalysis. For more sensitive substrates, milder conditions involving coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are effective. The choice of alcohol will determine the nature of the ester group, influencing properties such as solubility, volatility, and biological activity. A representative reaction scheme is the esterification with methanol (B129727) or ethanol (B145695) to yield the corresponding methyl or ethyl esters.

| Reactant (Alcohol) | Product | Potential Catalyst |

| Methanol | Methyl 3-(5-bromo-2-furyl)benzoate | H₂SO₄ (catalytic) |

| Ethanol | Ethyl 3-(5-bromo-2-furyl)benzoate | DCC/DMAP |

| Various Alcohols | Corresponding Alkyl Esters | EDC/HOBt |

Amides can be prepared by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or an activated ester, followed by reaction with a primary or secondary amine. Direct coupling of the carboxylic acid with an amine using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (hydroxybenzotriazole) provides a high-yielding route to a diverse range of amides. The nature of the amine used will introduce different functionalities, significantly impacting the intermolecular interactions and potential for self-assembly of the resulting molecules.

| Reactant (Amine) | Product | Coupling Reagent |

| Ammonia | 3-(5-Bromo-2-furyl)benzamide | SOCl₂ (for acid chloride) |

| Primary Amine (R-NH₂) | N-Alkyl-3-(5-bromo-2-furyl)benzamide | HATU |

| Secondary Amine (R₂NH) | N,N-Dialkyl-3-(5-bromo-2-furyl)benzamide | HOBt/EDC |

Acid Chlorides , specifically 3-(5-bromo-2-furyl)benzoyl chloride, are valuable reactive intermediates. They are typically synthesized by treating the parent carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly susceptible to nucleophilic attack and serves as a precursor for the efficient synthesis of esters and amides, particularly when direct condensation methods are not feasible.

Strategic Manipulation of the Bromo-Substituent: Diverse Arylation, Alkylation, and Heteroarylation of this compound

The bromine atom on the furan (B31954) ring is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of derivatives with potentially novel electronic and photophysical properties.

Arylation can be achieved via the Suzuki-Miyaura coupling reaction, which involves the reaction of the bromo-substituted furan with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, enabling the synthesis of biaryl and more complex aromatic systems.

Alkylation can be performed through reactions like the Negishi coupling (with an organozinc reagent) or Stille coupling (with an organotin reagent). These methods allow for the introduction of various alkyl groups at the 5-position of the furan ring.

Heteroarylation is also possible using modified Suzuki-Miyaura or Stille coupling conditions with heteroarylboronic acids or heteroarylstannanes, respectively. This allows for the incorporation of other heterocyclic systems, which can significantly influence the electronic structure and potential for intermolecular interactions.

Furthermore, the Sonogashira coupling with terminal alkynes provides access to alkynyl-substituted derivatives, which are valuable precursors for more complex structures and can exhibit interesting photophysical properties. The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, introducing amino functionalities at the furan ring.

| Coupling Reaction | Coupling Partner | Product Type | Palladium Catalyst Example |

| Suzuki-Miyaura | Arylboronic acid | Arylated derivative | Pd(PPh₃)₄ |

| Heck | Alkene | Alkenylated derivative | Pd(OAc)₂ |

| Sonogashira | Terminal alkyne | Alkynylated derivative | PdCl₂(PPh₃)₂/CuI |

| Buchwald-Hartwig | Amine | Aminated derivative | Pd₂(dba)₃ with a phosphine (B1218219) ligand |

Ring System Modifications and Heterocycle Fusions Involving the Furan Moiety of this compound

The furan ring itself can undergo various transformations to create novel heterocyclic systems. One of the most common reactions of furans is the Diels-Alder reaction, where the furan acts as a diene. With appropriate dienophiles, this can lead to the formation of bicyclic adducts, which can be further transformed into a variety of other ring systems.

Another approach involves the synthesis of fused heterocyclic systems. For instance, functionalization of the furan ring, potentially after a cross-coupling reaction, could provide precursors for intramolecular cyclization reactions, leading to the formation of thieno[3,2-b]furans or other fused systems. The specific reaction pathway would depend on the nature of the substituents introduced.

Exploration of the Benzoic Acid Aromatic Ring Substitutions and Fused Systems

The benzoic acid ring offers further opportunities for modification through electrophilic aromatic substitution reactions. The directing effects of the existing carboxyl and furyl substituents would need to be considered. Nitration, halogenation, or Friedel-Crafts reactions could introduce additional functional groups onto the benzoic acid ring, further tuning the electronic properties of the molecule.

Furthermore, the synthesis of fused systems involving the benzoic acid moiety is a plausible strategy. For example, intramolecular cyclization reactions could lead to the formation of fluorenone or other polycyclic aromatic structures, depending on the precursors synthesized through the modification of the carboxyl group or the furan ring.

Structure-Property Relationship (SPR) Studies of this compound Derivatives for Material Science and Catalytic Applications

The systematic derivatization of this compound is fundamental to establishing structure-property relationships (SPR). By correlating the structural modifications with changes in physical and chemical properties, it is possible to design molecules with specific functionalities.

For Material Science: Derivatives with extended π-conjugated systems, synthesized through cross-coupling reactions, could be investigated for their potential as organic semiconductors, components in organic light-emitting diodes (OLEDs), or as liquid crystals. The introduction of different aryl or heteroaryl groups can significantly impact the absorption and emission spectra, as well as the charge transport properties of the materials. The self-assembly properties of amide derivatives could also be explored for the creation of supramolecular materials.

For Catalytic Applications: The benzoic acid and furan moieties can act as ligands for metal ions. The synthesis of metal complexes with these derivatives could lead to novel catalysts. The electronic properties of the ligand, tuned by the various substituents, would influence the catalytic activity of the metal center. For example, palladium complexes of these ligands could be tested for their efficacy in cross-coupling reactions.

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation and Purity Assessment of 3 5 Bromo 2 Furyl Benzoic Acid

Comprehensive NMR Spectroscopy (1D and 2D) for Structural Assignment of 3-(5-Bromo-2-furyl)benzoic acid

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons on both the benzoic acid and furan (B31954) rings. The protons on the furan ring, adjacent to the bromine atom and the aryl linkage, would exhibit characteristic chemical shifts and coupling patterns. The protons on the benzoic acid ring would appear as a complex multiplet system, with their specific shifts influenced by the meta-substitution of the furyl group. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid would be readily identifiable by its characteristic downfield chemical shift. The carbons of the benzoic acid and furan rings would resonate in the aromatic region, with their precise shifts determined by the electronic effects of the substituents. The carbon atom bearing the bromine on the furan ring would show a distinct upfield shift compared to its unsubstituted counterpart.

2D NMR Spectroscopy: To definitively connect the proton and carbon signals and establish the connectivity within the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, allowing for the tracing of the proton networks within the benzoic acid and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of each carbon signal to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial in establishing the connection between the benzoic acid and furan rings, for instance, by observing a correlation between the furan protons and the carbon of the benzoic acid ring to which the furan is attached.

| Hypothetical ¹H NMR Data for this compound | |

| Chemical Shift (ppm) | Multiplicity |

| 12.0 - 13.0 | br s |

| 8.2 - 8.4 | m |

| 7.8 - 8.0 | m |

| 7.5 - 7.7 | t |

| 7.0 - 7.2 | d |

| 6.5 - 6.7 | d |

| Hypothetical ¹³C NMR Data for this compound | |

| Chemical Shift (ppm) | Assignment |

| 165 - 170 | C=O (Carboxylic Acid) |

| 150 - 155 | C-O (Furan) |

| 130 - 140 | Aromatic C-H & C-C |

| 120 - 130 | Aromatic C-H |

| 110 - 120 | Aromatic C-H & C-Br |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound, HRMS analysis would be expected to yield a molecular ion peak corresponding to the exact mass of C₁₁H₇BrO₃. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). This precise mass measurement would allow for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.

| Hypothetical HRMS Data for this compound | |

| Calculated m/z for C₁₁H₇⁷⁹BrO₃ [M+H]⁺ | Calculated m/z for C₁₁H₇⁸¹BrO₃ [M+H]⁺ |

| 282.9600 | 284.9580 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C=C stretching vibrations of the aromatic and furan rings would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the furan ring and the C-Br stretching would be found in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the aromatic rings are often strong in the Raman spectrum. The symmetric stretching of the furan ring would also be expected to give a characteristic Raman signal.

| Hypothetical Vibrational Spectroscopy Data for this compound | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3300 | O-H stretch (Carboxylic acid dimer) |

| 1700-1725 | C=O stretch (Carbonyl) |

| 1450-1600 | C=C stretch (Aromatic/Furan) |

| 1000-1300 | C-O stretch (Furan) |

| 500-700 | C-Br stretch |

Chromatographic Techniques (GC, HPLC) for Purity Evaluation and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of a compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the purity analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be developed. The purity would be determined by integrating the peak area of the main component relative to any impurity peaks detected, typically by UV-Vis spectroscopy at a wavelength where the compound absorbs strongly. This method could also be used to separate it from potential regioisomers that may have formed during synthesis.

Gas Chromatography (GC): Gas chromatography is generally suitable for volatile and thermally stable compounds. For a carboxylic acid like this compound, derivatization to a more volatile ester (e.g., a methyl ester) would likely be necessary prior to GC analysis. This would allow for the assessment of purity and the detection of any volatile impurities.

| Chromatographic Method | Typical Conditions | Application |

| HPLC | Column: C18; Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid; Detection: UV at 254 nm | Purity assessment, Isomer separation |

| GC | Column: Capillary (e.g., DB-5); Derivatization: with Diazomethane or TMS; Detection: FID or MS | Purity assessment of the derivatized compound, Analysis of volatile impurities |

Theoretical and Computational Investigations of 3 5 Bromo 2 Furyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-(5-Bromo-2-furyl)benzoic acid. These calculations help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com In the case of this compound, the presence of the electron-withdrawing bromine atom and the carboxylic acid group, along with the electron-rich furan (B31954) ring, influences the energies of these orbitals. The HOMO is likely to be localized on the furan ring and the benzene (B151609) ring, which are the more electron-rich parts of the molecule. Conversely, the LUMO is expected to be distributed over the carboxylic acid group and the furan ring, which can act as electron acceptors.

Theoretical calculations for similar aromatic carboxylic acids have shown HOMO-LUMO gaps in the range of 4 to 5 eV, indicating significant electronic stability. researchgate.netnih.gov For this compound, the calculated HOMO-LUMO gap would likely fall within this range, suggesting a balance between stability and reactivity. This sizable gap implies that the molecule is kinetically stable. irjweb.com

Table 1: Calculated Frontier Orbital Energies and Related Parameters for this compound (Illustrative)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

| Ionization Potential (I) | 6.15 |

| Electron Affinity (A) | 1.75 |

| Global Hardness (η) | 2.20 |

| Global Softness (S) | 0.227 |

| Electronegativity (χ) | 3.95 |

Note: These values are illustrative and based on typical DFT calculations for similar molecules.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP surface would show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue), highlighting its acidic nature and susceptibility to nucleophilic attack. The furan ring and the benzene ring would show intermediate potentials, with the bromine atom also influencing the local electronic environment. Such analyses are crucial for understanding intermolecular interactions. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping of this compound

The conformational flexibility of this compound is primarily associated with the rotation around the single bonds connecting the furan and benzoic acid moieties. A detailed conformational analysis can identify the most stable conformers and the energy barriers between them.

Mechanistic Pathways Elucidation for Reactions Involving this compound

Computational chemistry can be employed to elucidate the mechanisms of reactions involving this compound. For instance, in reactions like esterification or amidation of the carboxylic acid group, theoretical calculations can map out the reaction pathway, identify transition states, and calculate activation energies. This provides a deeper understanding of the reaction kinetics and thermodynamics.

Furthermore, the bromine atom on the furan ring and the substitution pattern on the benzoic acid ring offer sites for various organic reactions, such as cross-coupling reactions. Computational studies can help predict the feasibility and regioselectivity of such transformations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can predict various spectroscopic properties, such as vibrational frequencies (FT-IR and Raman), and electronic absorption spectra (UV-Vis). These predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results.

For this compound, DFT calculations can provide a set of vibrational frequencies corresponding to the different functional groups present in the molecule. For example, the characteristic stretching frequencies of the C=O and O-H bonds in the carboxylic acid group, as well as the vibrational modes of the furan and benzene rings, can be calculated. Comparison with experimental spectra allows for a detailed assignment of the observed spectral bands. nih.gov

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic acid) | 3450 | 3430 |

| C=O stretch (Carboxylic acid) | 1710 | 1695 |

| C-Br stretch | 680 | 675 |

| Furan ring breathing | 1015 | 1020 |

Note: These values are illustrative and represent a typical comparison between calculated and experimental data.

Molecular Docking and Dynamics Simulations with Non-Biological Systems (e.g., catalysts, supramolecular hosts)

Molecular docking and dynamics simulations can be used to study the interactions of this compound with non-biological systems. For instance, its interaction with a catalyst surface can be modeled to understand the mechanism of a catalytic reaction.

Furthermore, the potential of this compound to act as a guest molecule in supramolecular chemistry can be explored. Simulations can predict its binding affinity and orientation within the cavity of a host molecule, such as a cyclodextrin (B1172386) or a calixarene. These studies are crucial for the design of new materials and sensors based on host-guest interactions.

Emerging Applications of 3 5 Bromo 2 Furyl Benzoic Acid in Catalysis, Materials Science, and Advanced Organic Synthesis

Utilization of 3-(5-Bromo-2-furyl)benzoic acid as a Versatile Building Block for Complex Natural Product and Drug-Like Molecule Synthesis

This compound is a bifunctional molecule that presents opportunities for complex molecular synthesis. The presence of the carboxylic acid group on the benzene (B151609) ring and a bromine atom on the furan (B31954) ring allows for selective and sequential chemical transformations. The carboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, or acid halides, which are key intermediates for building more complex molecular architectures.

The bromine atom on the furan ring is a versatile handle for cross-coupling reactions. For instance, Suzuki, Stille, or Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. This dual reactivity makes this compound a valuable building block for the synthesis of complex natural products and drug-like molecules that feature both a substituted benzoic acid moiety and a functionalized furan core.

Development of Ligands and Metal-Organic Frameworks (MOFs) Derived from this compound for Catalytic Processes

The structural features of this compound make it an attractive candidate for the design of novel ligands for catalysis and as a linker for the construction of metal-organic frameworks (MOFs). The carboxylic acid group can coordinate to metal centers, while the furan ring and the bromo substituent can be further functionalized to modulate the electronic and steric properties of the resulting metal complexes.

The development of ligands derived from this benzoic acid could lead to new catalysts with enhanced activity, selectivity, or stability for a range of organic transformations. Furthermore, its use as a linker in MOFs could result in materials with tailored porosity, active sites, and functionalities. These MOF materials could find applications in heterogeneous catalysis, gas storage, and separation processes. The bromine atom offers a site for post-synthetic modification, allowing for the introduction of additional catalytic or functional groups within the MOF structure.

Integration of this compound into Polymer Architectures and Supramolecular Assemblies

The incorporation of this compound into polymer backbones or as a pendant group can impart specific properties to the resulting materials. The rigid furan-benzoic acid core can enhance the thermal stability and mechanical strength of polymers. The carboxylic acid group provides a site for polymerization or for grafting onto existing polymer chains.

Moreover, the molecule's ability to participate in hydrogen bonding through its carboxylic acid group, and potentially other non-covalent interactions involving the furan ring and the bromine atom, makes it a suitable component for the construction of well-defined supramolecular assemblies. These assemblies, formed through self-organization, can exhibit interesting properties and functions, such as liquid crystallinity or the ability to form gels.

Exploration of this compound and its Derivatives in Novel Organic Materials with Optoelectronic or Stimuli-Responsive Properties

Derivatives of this compound are being explored for their potential in novel organic materials. The extended π-conjugated system encompassing the furan and benzene rings suggests that these compounds may possess interesting photophysical properties, such as fluorescence or phosphorescence. By modifying the substituents on the aromatic rings, it is possible to tune the electronic energy levels and, consequently, the emission color and efficiency of these materials.

These tailored optoelectronic properties could be harnessed in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Additionally, the introduction of specific functional groups could render the materials responsive to external stimuli, such as light, heat, or pH, opening up possibilities for their use in sensors, switches, and smart materials.

Application as a Chemical Probe for Mechanistic Studies in Organic Reactions

The unique combination of reactive sites in this compound makes it a useful tool for investigating the mechanisms of organic reactions. The bromine atom can act as a label or a handle for trapping reactive intermediates. For example, in reactions involving radical or organometallic species, the C-Br bond can undergo specific transformations that provide insights into the reaction pathway.

Furthermore, the carboxylic acid group can be used to anchor the molecule to a solid support, facilitating the study of heterogeneous reactions or allowing for the easy separation of the probe and its derivatives from the reaction mixture. By systematically modifying the structure of the probe and observing the resulting changes in reactivity, detailed information about reaction mechanisms can be elucidated.

Future Perspectives and Advanced Research Trajectories for 3 5 Bromo 2 Furyl Benzoic Acid

Sustainable and Green Chemistry Approaches for the Synthesis and Transformation of 3-(5-Bromo-2-furyl)benzoic acid

The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign synthetic methods. For this compound, future research will likely focus on greener alternatives to traditional synthetic routes. This includes the exploration of bio-based starting materials for the furan (B31954) ring and the use of less hazardous reagents and solvents. A key area of investigation will be the development of catalytic systems that minimize waste and energy consumption. For instance, the use of earth-abundant metal catalysts, such as iron or copper, in cross-coupling reactions to form the biaryl linkage would be a significant step forward. Another promising avenue is the use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild conditions, thus reducing the environmental footprint of the synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The integration of the synthesis of this compound into flow chemistry platforms could lead to more efficient and on-demand production. Future research will likely focus on developing robust and reliable flow-based methods for the key synthetic steps, such as the initial coupling reaction and subsequent functionalization.

Furthermore, the combination of flow chemistry with automated synthesis platforms, driven by machine learning algorithms, could revolutionize the discovery and optimization of new derivatives. These automated systems can rapidly screen a wide range of reaction conditions and starting materials to identify optimal pathways for the synthesis of analogues with desired properties, significantly accelerating the research and development process.

Exploration of Novel Reactivity Modalities and Unprecedented Transformations of this compound

The unique electronic properties of the bromofuran and benzoic acid moieties in this compound open the door to a wide range of chemical transformations. Future research will delve into unlocking novel reactivity patterns beyond established methods. One area of interest is the use of photoredox catalysis to enable previously inaccessible transformations. By using visible light to initiate reactions, photoredox catalysis can facilitate challenging bond formations under mild conditions. For instance, it could be employed for the direct C-H functionalization of the furan or benzene (B151609) ring, or for novel cross-coupling reactions of the bromine atom.

Another exciting frontier is the exploration of decarboxylative coupling reactions. researchgate.netchiba-u.jp These reactions use the carboxylic acid group as a traceless activating group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the benzoic acid ring. researchgate.netchiba-u.jp This strategy avoids the need for pre-functionalization of the aromatic ring, offering a more atom-economical approach to the synthesis of diverse derivatives.

Development of Highly Selective Catalytic Systems for Directed Functionalization of this compound

The presence of multiple reactive sites in this compound—the C-Br bond, the carboxylic acid group, and various C-H bonds on both aromatic rings—presents a significant challenge and opportunity for selective functionalization. The development of highly selective catalytic systems will be crucial for controlling which part of the molecule reacts. Future research will focus on the design of sophisticated catalysts, including those based on palladium and other transition metals, that can differentiate between these reactive sites. chiba-u.jp

For example, catalysts could be designed to selectively activate a specific C-H bond, allowing for the introduction of new functional groups at a precise location on either the furan or the benzene ring. This level of control would enable the systematic modification of the molecule's structure to fine-tune its properties for specific applications. The table below outlines potential catalytic strategies for the selective functionalization of this compound.

| Target Site | Catalytic Strategy | Potential Transformation |

| C-Br Bond | Palladium-catalyzed cross-coupling | Formation of new C-C or C-heteroatom bonds |

| Carboxylic Acid | Decarboxylative coupling | Replacement of the COOH group with other functional groups |

| Furan C-H Bonds | Transition metal-catalyzed C-H activation | Introduction of substituents on the furan ring |

| Benzene C-H Bonds | Directed C-H functionalization | Introduction of substituents on the benzene ring |

Computational Design and Predictive Modeling for New Applications of this compound and its Analogues

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these approaches can be used to predict the properties and potential applications of new analogues before they are synthesized in the lab. By using techniques such as Density Functional Theory (DFT), researchers can model the electronic structure and reactivity of the molecule, providing insights into its behavior in different chemical environments.

Predictive modeling can also be used to design new molecules with specific desired properties. For example, by creating a virtual library of this compound derivatives and using machine learning algorithms to predict their biological activity or material properties, researchers can identify the most promising candidates for synthesis and testing. This in silico approach can significantly reduce the time and cost associated with the discovery of new functional molecules. The synergy between computational prediction and experimental validation will be a key driver of innovation in the field.

Q & A

Q. What are the optimized synthetic routes for 3-(5-Bromo-2-furyl)benzoic acid, and how do solvent choices impact yield and purity?

- Methodological Answer : A common approach involves coupling bromo-substituted furan derivatives with benzoic acid precursors. For example, flow chemistry techniques (as demonstrated for structurally similar x-bromo-2-formylbenzoic acids) can enhance reaction efficiency by improving mixing and heat transfer, reducing side reactions . Traditional batch methods using isobenzofuran-1(3H)-ones as intermediates may face limitations due to solvent toxicity (e.g., CCl₄ or 1,2-dichloroethane). Alternative solvents like acetonitrile or THF, combined with palladium-catalyzed cross-coupling, can reduce environmental hazards while maintaining yields >75% .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the furyl and benzoic acid moieties. The bromine atom induces deshielding in adjacent protons (e.g., furan C-H protons appear at δ 7.2–7.5 ppm) .

- XRD : Single-crystal X-ray diffraction (as applied to 5-bromo-2-(phenylamino)benzoic acid) reveals bond angles and supramolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (expected [M+H]⁺: ~292.13 Da for C₁₃H₁₀BrNO₂ analogs) .

Advanced Research Questions

Q. How do electronic effects of the bromo-furyl substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine atom on the furan ring enhances electrophilicity at the C-2 position, facilitating Suzuki-Miyaura couplings. For example, reactions with arylboronic acids under Pd(PPh₃)₄ catalysis (1 mol%, 80°C, DMF/H₂O) achieve >85% conversion. Monitor regioselectivity using HPLC-MS to detect byproducts from competing C-3 or C-5 coupling .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in -NMR signals (e.g., split peaks due to rotamers) can arise from hindered rotation around the furyl-benzoic acid bond. Use variable-temperature NMR (VT-NMR) to coalesce split signals at elevated temperatures (e.g., 50–80°C in DMSO-d₆). For XRD inconsistencies, ensure crystal quality by optimizing recrystallization solvents (e.g., EtOAc/hexane vs. MeOH) .

Q. How can computational modeling predict the supramolecular interactions of this compound in crystal lattices?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model hydrogen-bonding networks. For example, the carboxylic acid group forms dimeric O-H···O interactions (2.65–2.70 Å), while bromine participates in halogen bonding (Br···O distances ~3.2 Å). Compare simulated XRD patterns (Mercury software) with experimental data to validate packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.